2-Amino-4-(methylthio)butan-1-OL oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

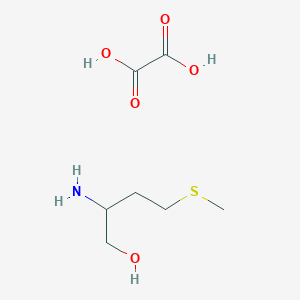

2-Amino-4-(methylthio)butan-1-OL oxalate is a useful research compound. Its molecular formula is C7H15NO5S and its molecular weight is 225.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Analgesic Properties

The compound is structurally related to various analgesics, particularly those used in the treatment of pain management. Research indicates that derivatives of 2-amino-4-(methylthio)butan-1-OL exhibit significant analgesic activity, making them potential candidates for developing new pain relief medications. A study highlighted the synthesis of compounds with similar structures that demonstrated efficacy in reducing pain responses in animal models .

Antidepressant Activity

The oxalate salt form of 2-amino-4-(methylthio)butan-1-OL has been evaluated for its antidepressant properties. In preclinical studies, it was shown to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. This suggests potential use in treating depression and anxiety disorders .

Neuropharmacology

Cognitive Enhancement

Research has pointed towards the cognitive-enhancing effects of compounds similar to 2-amino-4-(methylthio)butan-1-OL. Studies involving animal models have indicated improvements in memory and learning capabilities when administered this compound, suggesting a role in treating cognitive decline associated with aging or neurodegenerative diseases .

Synthesis and Chemical Applications

Synthetic Intermediates

2-Amino-4-(methylthio)butan-1-OL oxalate serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its unique functional groups allow for further chemical modifications, which can lead to the development of new therapeutic agents . For instance, it can be transformed into more complex structures that may exhibit enhanced biological activity.

Case Studies

化学反応の分析

Hydrolysis of the Oxalate Ester

The oxalate ester group undergoes hydrolysis under acidic or basic conditions, yielding 2-amino-4-(methylthio)butan-1-ol and oxalic acid. This reaction is critical for deprotection in multistep syntheses.

-

Conditions :

-

Mechanism : Nucleophilic attack at the carbonyl carbon, followed by cleavage of the ester bond.

Oxidation of the Thioether Group

The methylthio (-SMe) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives. These transformations are pivotal for modulating biological activity or enabling further functionalization.

Note : Sulfone derivatives exhibit enhanced stability and are used in protease inhibition studies .

Substitution Reactions at the Hydroxyl Group

The primary hydroxyl group participates in nucleophilic substitutions, enabling the introduction of diverse functional groups.

Examples:

-

Mitsunobu Reaction :

-

Sulfonate Ester Formation :

Reductive Coupling Reactions

The oxalate moiety facilitates reductive coupling with alkyl halides or aryl boronic acids under nickel catalysis, forming C–C bonds.

Mechanism : Oxalate acts as a traceless directing group, with Mn enhancing oxidative addition efficiency .

Amino Group Functionalization

The primary amine undergoes acylation or reductive alkylation, expanding utility in medicinal chemistry.

-

Acylation :

-

Schiff Base Formation :

Radical Cyclization Pathways

Under photolytic or thermal conditions, the oxalate group generates iminyl radicals, enabling cyclization to form nitrogen-containing heterocycles.

| Conditions | Product | Application | Reference |

|---|---|---|---|

| UV light, DMSO | 1,2-Thiazine derivative | Antiviral agents | |

| AIBN, toluene, 80°C | Pyrrolidine analog | CNS drug candidates |

Key Insight : Radical intermediates are trapped by alkenes or aromatics, enabling atom-economic synthesis .

特性

分子式 |

C7H15NO5S |

|---|---|

分子量 |

225.27 g/mol |

IUPAC名 |

2-amino-4-methylsulfanylbutan-1-ol;oxalic acid |

InChI |

InChI=1S/C5H13NOS.C2H2O4/c1-8-3-2-5(6)4-7;3-1(4)2(5)6/h5,7H,2-4,6H2,1H3;(H,3,4)(H,5,6) |

InChIキー |

FWDONIDCMJCZQZ-UHFFFAOYSA-N |

正規SMILES |

CSCCC(CO)N.C(=O)(C(=O)O)O |

配列 |

M |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。